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Compound of Interest

Compound Name: Iloprost tromethamine

Cat. No.: B15192049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Iloprost tromethamine is a synthetic analog of prostacyclin (PGI₂), a potent vasodilator and

inhibitor of platelet aggregation.[1] It is utilized in the treatment of pulmonary arterial

hypertension (PAH) and severe frostbite.[2][3] This technical guide provides an in-depth

overview of the core chemical properties of iloprost tromethamine, including its

physicochemical characteristics, synthesis, purification, analytical methods, and mechanism of

action. The information is intended to support research, development, and quality control

activities related to this important pharmaceutical compound.

Chemical and Physical Properties
Iloprost tromethamine is the salt formed between the synthetic prostacyclin analog, iloprost,

and the organic base, tromethamine (also known as tris(hydroxymethyl)aminomethane).[1] The

presence of the tromethamine salt improves the aqueous solubility and stability of the active

iloprost molecule.
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Property Value Reference

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-

hydroxy-4-[(E,3S)-3-hydroxy-4-

methyloct-1-en-6-

ynyl]-3,3a,4,5,6,6a-hexahydro-

1H-pentalen-2-

ylidene]pentanoic acid;2-

amino-2-

(hydroxymethyl)propane-1,3-

diol

CAS Number 78919-13-8 (Iloprost)

Molecular Formula C₂₂H₃₂O₄ (Iloprost)

Molecular Weight 360.49 g/mol (Iloprost)

Physicochemical Characteristics
A summary of the key physicochemical properties of iloprost and its tromethamine salt is

presented below. It is important to note that some reported values, such as the melting point of

iloprost, may require further experimental verification.
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Property Value Remarks Reference

Physical Appearance Oily substance Iloprost free acid

Melting Point -98 °C

For Iloprost. This

value seems

unusually low and

may refer to a glass

transition temperature

or require

confirmation.

Solubility

Iloprost: Very slightly

soluble in distilled

water, buffer pH 3,

and buffer pH 5.

Soluble in ethanol,

methanol, ethyl

acetate, acetone, and

buffer pH 7. Sparingly

soluble in buffer pH 9.

Iloprost

Tromethamine:

Soluble in water.

pKa (predicted)
4.66 (Strongest

Acidic)

This is a predicted

value. Experimental

determination is

recommended for

confirmation.

[1]

Synthesis and Purification
The synthesis of iloprost is a complex multi-step process. While specific, proprietary industrial

synthesis protocols are not publicly available, the scientific literature describes several

synthetic strategies. A general overview of a potential synthetic approach is outlined below.

General Synthetic Strategy
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The synthesis of iloprost typically involves the construction of the bicyclic core structure

followed by the addition of the two side chains. Key steps often include:

Corey Lactone Derivatization: The synthesis often starts from a chiral Corey lactone

derivative, which provides the necessary stereochemistry for the cyclopentane ring.

Side Chain Introduction: The two side chains are introduced through various organic

reactions, such as Wittig or Horner-Wadsworth-Emmons reactions for the alpha-side chain

and organometallic additions for the omega-side chain.

Stereochemical Control: Throughout the synthesis, careful control of stereochemistry is

crucial to obtain the desired diastereomer of iloprost.

A fully stereocontrolled total synthesis of 16S-iloprost has been described, which involves key

steps such as a stereoselective conjugate addition of an alkenylcopper derivative to a bicyclic

azoalkene, a diastereoselective olefination with a chiral phosphoryl acetate, and a regio- and

stereoselective alkylation of an allylic acetate with a cuprate.[4][5]

Purification
Crude iloprost is typically an oil and requires extensive purification to meet pharmaceutical

standards. Common purification techniques include:

Gravitational Column Chromatography: Normal phase silica gel chromatography can be

used for initial purification.

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique

for separating closely related impurities and diastereomers to yield high-purity iloprost. Both

normal-phase and reverse-phase preparative HPLC can be employed.

Note: The following is a generalized protocol for preparative HPLC and would require

optimization for the specific purification of iloprost.

Experimental Protocol: General Preparative HPLC
Purification
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Objective: To provide a general workflow for the purification of a prostaglandin analog like

iloprost using preparative HPLC.

Materials:

Crude iloprost

HPLC-grade solvents (e.g., hexane, ethyl acetate, acetonitrile, water)

Preparative HPLC system with a suitable detector (e.g., UV)

Preparative HPLC column (e.g., silica gel for normal phase, C18 for reverse phase)

Fraction collector

Rotary evaporator

Methodology:

Method Development:

Develop an analytical HPLC method to resolve iloprost from its impurities. This will

determine the appropriate solvent system (mobile phase) and column type.

Optimize the mobile phase composition to achieve good separation and a reasonable

retention time for iloprost.

Scale-Up to Preparative HPLC:

Select a preparative column with the same stationary phase as the analytical column but

with a larger diameter.

Adjust the flow rate for the preparative column based on the column dimensions.

Dissolve the crude iloprost in a minimal amount of the mobile phase or a compatible

solvent.

Purification:
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Equilibrate the preparative column with the mobile phase.

Inject the dissolved crude product onto the column.

Run the HPLC program, monitoring the separation with the detector.

Collect fractions corresponding to the iloprost peak using the fraction collector.

Analysis and Post-Purification:

Analyze the collected fractions using the analytical HPLC method to determine their purity.

Pool the pure fractions.

Remove the solvent from the pooled fractions using a rotary evaporator to obtain the

purified iloprost.

Analytical Methods
A suite of analytical techniques is employed to ensure the identity, purity, and quality of iloprost
tromethamine.

High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the assay and impurity profiling of iloprost tromethamine.

Experimental Protocol: General Validated HPLC
Method for a Prostaglandin Analog
Objective: To provide a template for a validated reverse-phase HPLC method for the analysis of

a prostaglandin analog.

Materials and Instrumentation:

HPLC system with a UV detector

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Iloprost tromethamine reference standard and sample
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HPLC-grade acetonitrile and water

Phosphoric acid or a suitable buffer

Chromatographic Conditions (Example):

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a pH adjustment (e.g.,

with phosphoric acid to pH 3.0).

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 210 nm

Injection Volume: 20 µL

Methodology:

Standard Preparation: Prepare a stock solution of the iloprost tromethamine reference

standard in the mobile phase and then prepare a series of dilutions to create a calibration

curve.

Sample Preparation: Accurately weigh and dissolve the iloprost tromethamine sample in

the mobile phase to a known concentration.

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

Quantification: Identify the iloprost peak based on its retention time compared to the

standard. Calculate the concentration of iloprost in the sample using the calibration curve.

Validation: The method should be validated according to ICH guidelines for parameters such

as specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of prostaglandins, typically after derivatization to increase

their volatility.
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Experimental Protocol: General GC-MS Analysis of
Prostaglandins
Objective: To outline a general procedure for the analysis of prostaglandins using GC-MS.

Materials and Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Capillary GC column (e.g., HP-5ms)

Derivatization reagents (e.g., for silylation)

Solvents (e.g., ethyl acetate)

Prostaglandin standards and samples

Methodology:

Sample Preparation and Derivatization:

Extract the prostaglandin from the sample matrix if necessary.

Evaporate the solvent.

Derivatize the prostaglandin by adding a silylating agent and heating to form a volatile

derivative.

GC-MS Analysis:

Inject the derivatized sample into the GC-MS system.

Use a temperature program to separate the components on the GC column.

The mass spectrometer will fragment the eluting compounds, and the resulting mass

spectrum can be used for identification by comparison with a spectral library or a standard.
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Note: The high polarity and low volatility of iloprost make direct GC-MS analysis challenging

without derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation and

confirmation of the identity of iloprost tromethamine.

Experimental Protocol: General NMR Analysis
Objective: To provide a general outline for acquiring ¹H and ¹³C NMR spectra.

Materials and Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Iloprost tromethamine sample

Methodology:

Sample Preparation: Dissolve a small amount of the iloprost tromethamine sample in a

suitable deuterated solvent in an NMR tube.

Data Acquisition:

Place the NMR tube in the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H-NMR spectrum.

Acquire the ¹³C-NMR spectrum.

Additional experiments like COSY, HSQC, and HMBC can be performed to aid in complete

structural assignment.
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Data Processing and Interpretation:

Process the raw data (Fourier transform, phase correction, baseline correction).

Integrate the peaks in the ¹H-NMR spectrum to determine proton ratios.

Analyze the chemical shifts and coupling constants to elucidate the molecular structure.

Mechanism of Action and Signaling Pathway
Iloprost is a synthetic analog of prostacyclin (PGI₂) and exerts its effects by binding to the

prostacyclin receptor (IP receptor), a G-protein coupled receptor.[3][6] This interaction initiates

a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

The primary signaling pathway is as follows:

Receptor Binding: Iloprost binds to the IP receptor on the surface of vascular smooth muscle

cells and platelets.

G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl

cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine

monophosphate (cAMP).

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP

activates protein kinase A (PKA).

Downstream Effects:

In Vascular Smooth Muscle Cells: PKA phosphorylates and inactivates myosin light chain

kinase, leading to smooth muscle relaxation and vasodilation.

In Platelets: PKA activation leads to the inhibition of platelet activation and aggregation.
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Caption: Signaling pathway of iloprost tromethamine.

Stability and Storage
Iloprost tromethamine solutions should be stored at controlled room temperature. As with

many prostaglandins, it can be sensitive to heat and light, so appropriate storage conditions

are necessary to prevent degradation.

Conclusion
This technical guide provides a detailed overview of the fundamental chemical properties of

iloprost tromethamine. The information presented, including the physicochemical data,

general synthetic and purification strategies, analytical methodologies, and mechanism of

action, serves as a valuable resource for professionals in the fields of pharmaceutical research,

development, and quality control. The provided experimental protocols offer a starting point for

laboratory work, with the understanding that optimization and validation are essential for

specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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